Human Menopausal Gonadotrophin

Übersicht

Beschreibung

Human Menopausal Gonadotrophin (HMG) is a highly purified preparation extracted from the urine of post-menopausal women, containing a mixture of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) used primarily in fertility treatments. HMG stimulates the ovaries to produce multiple follicles, each potentially developing an egg for fertilization. Its composition and impurities have been a subject of extensive research to understand its efficacy and safety in assisted reproductive technologies (ART) (van de Weijer et al., 2003).

Synthesis and Molecular Structure Analysis

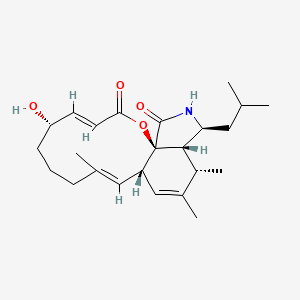

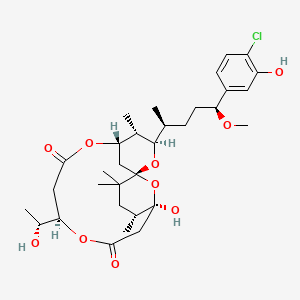

HMG is synthesized from the urine of post-menopausal women, who have high levels of gonadotrophins due to the cessation of ovarian function. The process involves the extraction and purification of FSH and LH, along with human chorionic gonadotrophin (hCG) to some extent, to achieve a therapeutic preparation. The molecular structure of HMG encompasses the structures of FSH and LH, which are glycoprotein hormones consisting of alpha and beta subunits. These subunits are crucial for the biological activity and specificity of the hormones' action on the ovaries (Gharib et al., 1990).

Chemical Reactions and Properties

HMG interacts with FSH and LH receptors in the ovarian follicles, triggering a cascade of biological reactions that lead to the maturation and release of eggs. The presence of hCG in HMG preparations contributes to the LH activity, supporting the final maturation of the oocytes and subsequent ovulation. The biochemical properties of HMG, including its interaction with receptors and the resulting signal transduction pathways, play a pivotal role in its effectiveness in inducing ovulation and supporting fertility treatments (Casarini et al., 2020).

Physical Properties Analysis

The physical properties of HMG preparations, such as solubility, stability, and formulation, are designed to optimize its bioavailability and pharmacokinetics. These properties are critical for ensuring that the drug can be effectively administered, typically through intramuscular injection, and absorbed into the bloodstream to exert its therapeutic effects on the ovaries. The pharmacodynamics of HMG, influenced by its physical properties, determine the onset and duration of action, which are key factors in synchronizing follicular development with fertility treatment protocols (van Weissenbruch et al., 1993).

Chemical Properties Analysis

The chemical properties of HMG, including its purity and the ratio of FSH to LH, significantly affect its pharmacological profile. The presence of non-gonadotrophin proteins and impurities can influence the preparation's efficacy and safety. Highly purified HMG preparations aim to minimize these impurities, enhancing clinical outcomes in ART. Understanding the composition and chemical properties of HMG is essential for optimizing its use in fertility treatments and ensuring patient safety (Giudice et al., 1994).

Wissenschaftliche Forschungsanwendungen

Menotropin has a wide range of applications in scientific research and medicine:

Chemistry: Used as a reference standard in biochemical assays.

Biology: Studied for its role in reproductive biology and endocrinology.

Medicine: Primarily used in assisted reproductive technologies (ART) such as in vitro fertilization (IVF) to stimulate ovarian follicle development. .

Industry: Employed in the production of fertility medications.

Wirkmechanismus

Menotropin exerts its effects by mimicking the natural hormones FSH and LH. It binds to the FSH and LH receptors on the surface of ovarian granulosa cells and testicular Leydig cells. This binding stimulates the maturation of ovarian follicles in women and the production of testosterone and sperm in men. The molecular pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathways .

Similar Compounds:

Recombinant FSH (rFSH): A synthetic form of FSH produced using recombinant DNA technology.

Highly Purified Menotropin (HP-hMG): A more purified form of menotropin with a higher ratio of FSH to LH.

Human Chorionic Gonadotropin (hCG): Another gonadotropin used in fertility treatments.

Comparison: Menotropin is unique in that it is a natural extract containing both FSH and LH, whereas recombinant FSH and HP-hMG are more refined and contain fewer impurities. Menotropin is often preferred for its natural composition, but recombinant FSH is favored for its consistency and purity .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Human Menopausal Gonadotrophin plays a significant role in biochemical reactions related to reproductive health. It interacts with several key enzymes and proteins, including the follicle-stimulating hormone receptor and the luteinizing hormone receptor. These interactions lead to the activation of intracellular signaling pathways, such as the cyclic adenosine monophosphate pathway, which is crucial for the synthesis of steroid hormones like progesterone and estradiol . The nature of these interactions involves the binding of this compound to its receptors, leading to conformational changes that activate downstream signaling cascades.

Cellular Effects

This compound exerts various effects on different cell types, particularly granulosa cells in the ovaries. It influences cell function by promoting the proliferation and differentiation of these cells, which are essential for follicular development and ovulation. Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by increasing the production of cyclic adenosine monophosphate and activating protein kinase A . These changes enhance the synthesis of steroid hormones and support the maturation of ovarian follicles.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific receptors on the surface of target cells. This binding triggers a series of intracellular events, including the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate levels . The elevated cyclic adenosine monophosphate activates protein kinase A, which phosphorylates various target proteins, leading to changes in gene expression and cellular function. This compound also modulates the activity of enzymes involved in steroidogenesis, enhancing the production of progesterone and estradiol.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its bioactivity for a specific period, after which it undergoes degradation, leading to a decline in its effectiveness . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained stimulation of ovarian cells, but the effects may diminish over time due to receptor desensitization and downregulation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Low doses of the compound can effectively stimulate follicular development and ovulation, while higher doses may lead to adverse effects such as ovarian hyperstimulation syndrome . Threshold effects have been observed, where a minimum dose is required to achieve the desired therapeutic outcome. Toxic effects at high doses include excessive ovarian enlargement and the potential for multiple pregnancies.

Metabolic Pathways

This compound is involved in several metabolic pathways related to reproductive health. It interacts with enzymes such as aromatase and 17β-hydroxysteroid dehydrogenase, which are crucial for the synthesis of estrogen and progesterone . These interactions influence metabolic flux and the levels of key metabolites, supporting the maturation of ovarian follicles and the preparation of the endometrium for implantation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported through the bloodstream to target tissues, where it binds to its receptors on the surface of ovarian cells . This binding facilitates its localization and accumulation in the ovaries, where it exerts its biological effects.

Subcellular Localization

This compound is localized primarily in the ovarian follicles, where it interacts with its receptors on the surface of granulosa cells . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cells. These interactions are essential for the activation of signaling pathways and the regulation of gene expression involved in follicular development and ovulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Menotropin is not synthesized chemically but is extracted from the urine of postmenopausal women. The extraction process involves several purification steps to isolate the gonadotropins. Initially, the urine is collected and subjected to filtration and precipitation processes to remove impurities. The gonadotropins are then isolated using chromatographic techniques .

Industrial Production Methods: Industrial production of menotropin involves large-scale collection of urine from postmenopausal women, followed by a series of purification steps. The process includes:

- Filtration to remove particulate matter.

- Precipitation to concentrate the gonadotropins.

- Chromatography to separate FSH and LH from other urinary proteins.

- Final purification to ensure the product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Menotropin, being a protein-based compound, does not undergo typical chemical reactions like small organic molecules. it can be involved in biochemical interactions such as:

Binding Reactions: Menotropin binds to specific receptors on the surface of ovarian and testicular cells.

Enzymatic Reactions: It can be subject to enzymatic degradation in the body.

Common Reagents and Conditions: The primary reagents involved in the preparation of menotropin are those used in the purification process, such as buffers for chromatography and precipitation agents.

Major Products Formed: The major products formed from the extraction and purification process are the active gonadotropins, FSH and LH, which are used in fertility treatments .

Eigenschaften

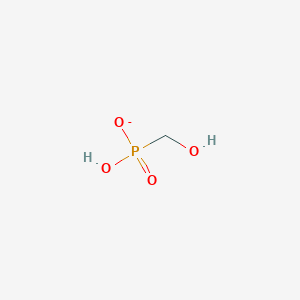

IUPAC Name |

6,6-dimethylheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUWTGCATVNMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Being a combination drug, Menotropins bind to the follicle stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH). It also binds the LH receptor, thereby stimulating proper hormone release. The drug contains both FSH and LH, therefore, it induces ovarian follicular growth and development as well as gonadal steroid production in women who do not have ovarian failure. FSH is the primary driver of follicular recruitment and growth in early folliculogenesis, while LH is important for ovarian steroidogenesis and is involved in the physiological events leading to development of a competent pre-ovulatory follicle. | |

| Record name | Menotropins | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

9002-68-0, 61489-71-2 | |

| Record name | Menotropins | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gonadotropin, menopausal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,13-Dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1259593.png)

![1-[(2-Oxo-1,3-dihydroindol-5-yl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1259598.png)

![(10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1259603.png)